

Spectroscopic Profile of Methylcyclooctane: A Technical Guide

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Compound of Interest		
Compound Name:	Methylcyclooctane	
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This guide provides a detailed overview of the spectroscopic data for **methylcyclooctane** (C₉H₁₈), a saturated monocyclic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a comprehensive resource for the characterization of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries, experimental protocols, and visualizations of analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **methylcyclooctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **methylcyclooctane**, the spectra are characterized by signals corresponding to the methyl group and the various protons and carbons of the cyclooctane ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **methylcyclooctane** is expected to show complex, overlapping multiplets for the cyclooctane ring protons due to their similar chemical environments and complex spin-spin coupling. The methyl protons, however, will appear as a more distinct signal.



Table 1: Predicted ¹H NMR Chemical Shifts for Methylcyclooctane

Protons	Predicted Chemical Shift (δ) ppm	Multiplicity
CH₃ (Methyl Protons)	~0.9 - 1.0	Doublet or Triplet
CH (Ring Proton at C1)	~1.5 - 1.8	Multiplet
CH ₂ (Ring Protons)	~1.2 - 1.6	Multiplet

Note: Predicted values are based on typical chemical shifts for similar cycloalkanes. The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: 13C NMR Chemical Shift Data for Methylcyclooctane

Carbon Atom	Chemical Shift (δ) ppm
C1 (CH)	35.5
C2, C8 (CH ₂)	33.0
C3, C7 (CH ₂)	26.5
C4, C6 (CH ₂)	28.0
C5 (CH ₂)	26.0
CH₃ (Methyl)	23.5

Data sourced from publicly available spectral databases. Values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy



The IR spectrum of **methylcyclooctane** is characteristic of a saturated hydrocarbon, showing strong absorptions corresponding to C-H stretching and bending vibrations.[1]

Table 3: Key IR Absorption Bands for Methylcyclooctane

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (sp ³ C-H)	2850 - 2960	Strong
CH₂ Bending (Scissoring)	~1465	Medium
CH₃ Bending (Asymmetrical)	~1450	Medium
CH₃ Bending (Symmetrical)	~1375	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **methylcyclooctane** results in the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of the alkyl side chain or fragmentation of the ring.[2][3]

Table 4: Mass Spectrometry Data for Methylcyclooctane

m/z	Relative Intensity (%)	Proposed Fragment
126	25	[C ₉ H ₁₈] ⁺ (Molecular Ion)
111	95	[C ₈ H ₁₅] ⁺ (Loss of CH ₃)
97	40	[C7H13] ⁺
83	60	[C ₆ H ₁₁] ⁺
69	100	[C₅H₃]⁺ (Base Peak)
55	85	[C ₄ H ₇] ⁺
41	70	[C ₃ H ₅] ⁺

Data obtained from the NIST Mass Spectrometry Data Center.[4]



Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample such as **methylcyclooctane**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **methylcyclooctane** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[6]
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.[7]
- Data Acquisition:
 - ¹H NMR: A standard pulse sequence is used. The spectral width is set to cover the expected range of proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[7]
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹⁴H NMR.[8]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
 the spectrum. Phase and baseline corrections are applied, and the chemical shifts are
 referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **methylcyclooctane**, a thin film is prepared between two salt plates (e.g., KBr or NaCl).[7]
- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)
 spectrometer.[7]



- Data Acquisition: A background spectrum of the empty salt plates is first collected. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[7]
- Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum.

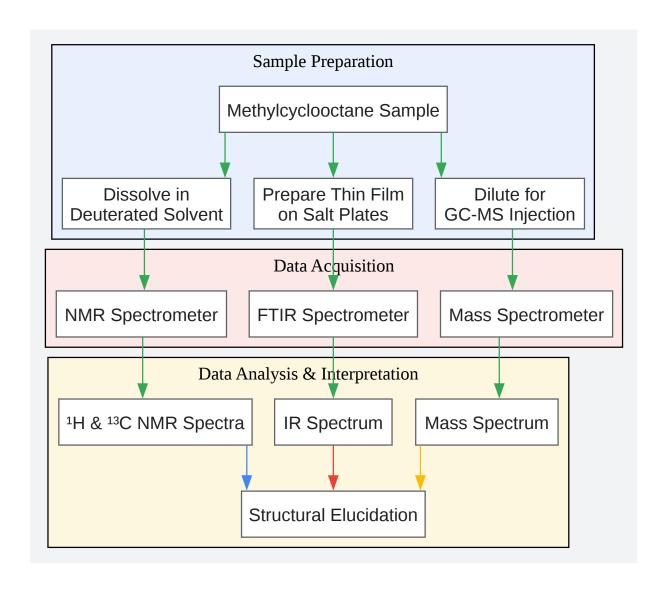
Mass Spectrometry (MS)

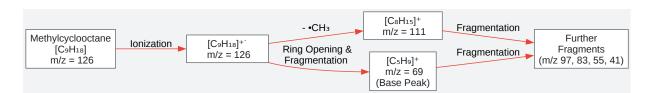
- Sample Introduction: A small amount of **methylcyclooctane** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for **methylcyclooctane**.







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